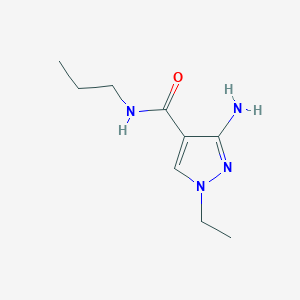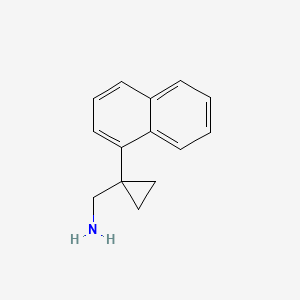![molecular formula C11H16FN5 B11737204 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine est un composé synthétique appartenant à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le cycle pyrazole. Cela peut être réalisé par réaction d'hydrazines avec des 1,3-dicétones ou des composés carbonylés α,β-insaturés en conditions acides ou basiques.
Introduction de l'atome de fluor : L'atome de fluor peut être introduit par fluoration électrophile en utilisant des réactifs tels que le N-fluorobenzènesulfonimide ou le Selectfluor.
Méthylation : Les groupes méthyle peuvent être introduits par des réactions d'alkylation en utilisant de l'iodure de méthyle ou du sulfate de diméthyle en présence d'une base comme le carbonate de potassium.
Réaction de couplage : L'étape finale implique le couplage du dérivé pyrazole fluoré avec une autre entité pyrazole par une réaction de substitution nucléophile, généralement en utilisant un groupe partant approprié tel qu'un halogénure.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification efficaces telles que la cristallisation ou la chromatographie afin d'assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de pyrazole réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de fluor ou les groupes méthyle sont remplacés par d'autres groupes fonctionnels en utilisant des nucléophiles appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane.
Substitution : Nucléophiles tels que des amines, des thiols ou des alcoolates en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Oxydes de pyrazole.
Réduction : Dérivés de pyrazole réduits.
Substitution : Dérivés de pyrazole substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
La N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de dérivés de pyrazole et de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dotée de propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant qu'agent anti-inflammatoire et inhibiteur enzymatique.
Industrie : Utilisé dans le développement d'agrochimiques, de colorants et de matériaux dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir par :
Inhibition enzymatique : Liaison au site actif des enzymes et inhibition de leur activité, ce qui peut entraîner des effets thérapeutiques tels que des activités anti-inflammatoires ou anticancéreuses.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires et modulation de leurs voies de signalisation, ce qui peut influencer divers processus biologiques.
Applications De Recherche Scientifique
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and enzyme inhibitor.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anti-inflammatory or anticancer activity.
Receptor modulation: Interacting with cellular receptors and modulating their signaling pathways, which can influence various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-1H-pyrazol-4-amine .
- N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1-(2-chloroéthyl)-1H-pyrazol-4-amine.
Unicité
La N-[(5-fluoro-1,3-diméthyl-1H-pyrazol-4-yl)méthyl]-1,3-diméthyl-1H-pyrazol-4-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome de fluor et de plusieurs groupes méthyle améliore sa stabilité, sa lipophilie et sa bioactivité potentielle par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C11H16FN5 |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-16(3)14-8(10)2/h6,13H,5H2,1-4H3 |
Clé InChI |
SVCPQWLYMKBHAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737133.png)
![1-Ethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737139.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737189.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737198.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

